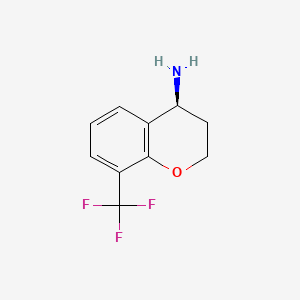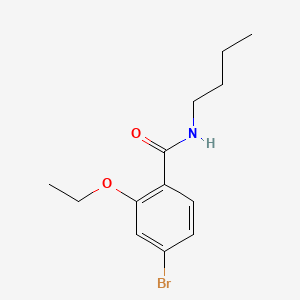
Carbamato de tert-butilo (4-metil-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.223. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Derivados de Crizotinib: Boc-3-Amino-4-metilpiridina-2-ácido bórico éster de pinacol sirve como intermedio en la síntesis de crizotinib, un inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC). Los investigadores modifican el anillo de piridina para crear nuevos derivados con propiedades farmacológicas mejoradas .
Síntesis Orgánica y Acoplamiento de Suzuki-Miyaura
- Reacciones de Borylación: El compuesto participa en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Específicamente, se puede utilizar para la borylación en el enlace C-H bencílico de alquilbencenos, lo que lleva a la formación de boronato de bencilo de pinacol. Esta reacción es valiosa en la construcción de moléculas orgánicas complejas .
Ciencia de Materiales y Polímeros que Contienen Boro
- Polímeros que Contienen Boro: Los investigadores exploran la incorporación de Boc-3-Amino-4-metilpiridina-2-ácido bórico éster de pinacol en matrices poliméricas. Estos polímeros exhiben propiedades únicas, como una estabilidad térmica mejorada y resistencia al fuego. Las aplicaciones incluyen recubrimientos, adhesivos y materiales resistentes al fuego .
Catálisis y Complejos de Metales de Transición
- Reacciones de Hidroboración: El compuesto participa en reacciones de hidroboración de alquinos y alquenos utilizando catalizadores de metales de transición. Estas reacciones producen compuestos que contienen boro, que encuentran aplicaciones en catálisis y ciencia de materiales .
Intermedios Farmacéuticos y Síntesis Personalizada
- Bloque de Construcción para Derivados de Pirazol: Los investigadores utilizan Boc-3-Amino-4-metilpiridina-2-ácido bórico éster de pinacol como bloque de construcción para sintetizar varios derivados de pirazol. Estos derivados pueden tener diversas actividades biológicas y se pueden modificar aún más para el desarrollo de fármacos .
Biología Química y Sondas Dirigidas
- Sondas Fluorescentes: Los científicos funcionalizan Boc-3-Amino-4-metilpiridina-2-ácido bórico éster de pinacol con etiquetas fluorescentes. Estas sondas se unen selectivamente a objetivos celulares específicos, lo que ayuda en la obtención de imágenes biológicas y el descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are specific enzymes related to cancer and autoimmune disorders . By inhibiting these enzymes, it can effectively manage these conditions.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound, being a relatively stable and readily prepared organoboron reagent, participates in this process .
Biochemical Pathways
The SM cross-coupling reaction affects various biochemical pathways. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could influence its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of specific enzymes related to cancer and autoimmune disorders . This leads to a decrease in the progression of these conditions, making it an effective therapeutic option.
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of the SM cross-coupling reaction, which is central to the compound’s mode of action, is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
tert-butyl N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-19-13(12(11)20-14(21)22-15(2,3)4)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUEZDXNKIRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694465 |
Source


|
| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310385-05-7 |
Source


|
| Record name | Carbamic acid, N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
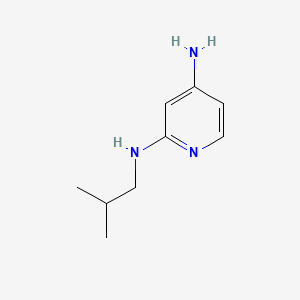
![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
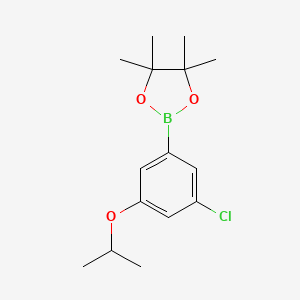
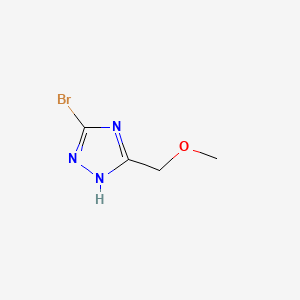
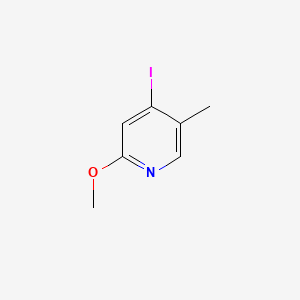
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)
![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)
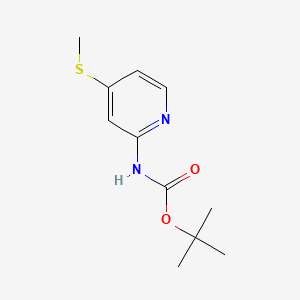
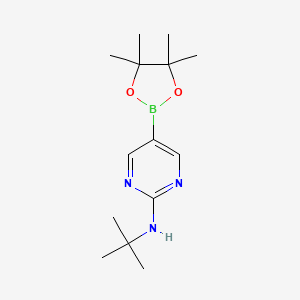
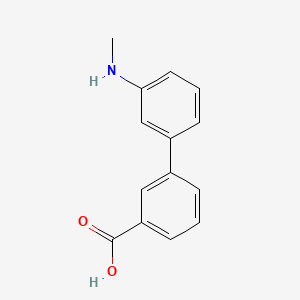
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
